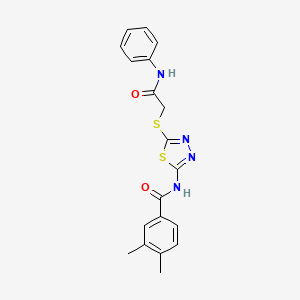

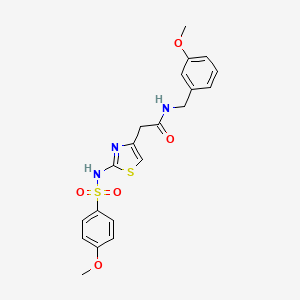

![molecular formula C13H10N2OS B2874645 5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 17509-21-6](/img/structure/B2874645.png)

5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Descripción general

Descripción

“5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C11H10N2 . It is a derivative of the thieno[2,3-d]pyrimidin-4-one class of compounds .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

Molecular Structure Analysis

The molecular structure of “5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” involves a thieno[2,3-d]pyrimidin-4-one scaffold . This scaffold is involved in three hydrogen bonds with ASN226, THR187 and ASP228, and two aromatic interactions with TYR78 and PHE283 .

Aplicaciones Científicas De Investigación

Anticancer Therapeutics

Pyridopyrimidine derivatives have been extensively studied for their anticancer properties. The structure of 5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one suggests potential utility in this field. For instance, similar compounds have shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . By targeting CDKs, these compounds can halt the proliferation of cancer cells, offering a pathway for developing new anticancer drugs.

Antimicrobial Agents

The broad spectrum of biological activity associated with pyridopyrimidines includes antimicrobial properties. Derivatives of this class have been reported to exhibit antimicrobial activity against various pathogens . This suggests that our compound could be synthesized and tested for its efficacy in combating bacterial, viral, or fungal infections.

Anti-Inflammatory and Analgesic Applications

Pyridopyrimidine derivatives have also been identified as having anti-inflammatory and analgesic effects . This is particularly relevant for the development of new medications that can provide relief from pain and inflammation without the side effects associated with current treatments.

Hypotensive Agents

Some pyridopyrimidine compounds have been found to possess hypotensive properties, making them candidates for treating high blood pressure . The structural similarity of 5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one to these compounds suggests potential applications in cardiovascular research.

Antihistamine Effects

The antihistamine activity of certain pyridopyrimidine derivatives indicates that they can be used to alleviate allergic reactions . Research into the specific binding affinities and mechanisms of action of these compounds can lead to the development of new antihistamine drugs.

PI3K Inhibition for Cancer Treatment

Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one, a related structure, have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) . PI3K is an enzyme involved in cell growth and survival, and its inhibition is a promising strategy in cancer therapy. Studying the effects of 5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one on PI3K could reveal new avenues for treatment.

Propiedades

IUPAC Name |

5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFIHIWXQSVJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322192 | |

| Record name | 5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820584 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

CAS RN |

17509-21-6 | |

| Record name | 5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2874563.png)

![(5-(isopropoxymethyl)furan-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2874566.png)

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2874573.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2874575.png)

![N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2874576.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2874585.png)